![molecular formula C11H20N2O2 B1248510 1,4'-Bipiperidine-1'-carboxylic acid CAS No. 1026078-50-1](/img/structure/B1248510.png)
1,4'-Bipiperidine-1'-carboxylic acid
Overview
Description
1,4’-Bipiperidine-1’-carboxylic acid is a monocarboxylic acid that results from the formal condensation of the amino group of 1,4’-bipiperidine with carbonic acid . It is a member of bipiperidines and a monocarboxylic acid .
Molecular Structure Analysis
The molecular formula of 1,4’-Bipiperidine-1’-carboxylic acid is C11H20N2O2 . It has an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .Physical And Chemical Properties Analysis
The predicted boiling point of 1,4’-Bipiperidine-1’-carboxylic acid is 344.4±52.0 °C, and its predicted density is 1.173±0.06 g/cm3 . Its pKa is predicted to be 7.21±0.20 .Scientific Research Applications
1. Peptide Synthesis and Binding Interactions
A study by Kang et al. (2007) explored the use of a 4-aminopiperidine-4-carboxylic acid residue, closely related to 1,4'-Bipiperidine-1'-carboxylic acid, in the phosphotyrosyl+1 position of a Grb2 SH2 domain-binding peptide. This research aimed to create a platform for developing compounds to investigate potential binding interactions with protein features, particularly those lying below the betaD strand of peptides. The study found that certain functionalities, like phenylethyl carbamate and phenylbutyrylamide, yielded high affinity interactions (Kang et al., 2007).
2. Organic Synthesis and Drug Development
Malaquin et al. (2010) demonstrated the use of an Ugi four-component reaction for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This approach led to the successful synthesis of two drugs, carfentanil and remifentanil, in more efficient ways compared to previous methods. The study showcases the utility of 1,4'-Bipiperidine-1'-carboxylic acid derivatives in rapid and efficient drug synthesis (Malaquin et al., 2010).
3. Spin-Labeled Amino Acids for Biomedical Research
Martin et al. (2001) investigated the use of 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino4-carboxylic acid (TOAC), a compound structurally similar to 1,4'-Bipiperidine-1'-carboxylic acid. TOAC, a spin-labeled amino acid, was shown to be effective in promoting beta-turn and 3(10)/alpha-helix structures in peptides. Additionally, TOAC serves as an excellent electron paramagnetic resonance probe and fluorescence quencher, which has significant implications for biomedical imaging and structural biology studies (Martin et al., 2001).
properties
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)13-8-4-10(5-9-13)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVEDMJFKIJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463729 | |
Record name | [1,4'-Bipiperidine]-1'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4'-Bipiperidine-1'-carboxylic acid | |
CAS RN |
1026078-50-1 | |
Record name | [1,4′-Bipiperidine]-1′-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026078-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidin-1-ylpiperidine-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026078501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,4'-Bipiperidine]-1'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SBW8G39F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.